Regioisomeric Integrity: 2-Hydrazinyl vs. 4-Hydrazinyl
The identity and purity of 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine must be strictly verified against its common regioisomer, 4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine. These two compounds have the same molecular weight but distinct chemical structures [1]. In the context of hydrazine introduction via nucleophilic aromatic substitution (SNAr), the reaction outcome is highly dependent on the leaving group position and the electronic nature of the pyrimidine ring. The target compound is typically accessed via a 2-chloro-4-(pyrrolidin-1-yl)pyrimidine intermediate, while the regioisomer arises from a 4,6-disubstituted starting material. For procurement, only the correct regioisomer (2-hydrazinyl) will yield the desired fused pyrimidine or hydrazone product in a downstream synthesis.
| Evidence Dimension | Regioisomeric Identity |
|---|---|
| Target Compound Data | 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine (hydrazine at C2, pyrrolidine at C4) |
| Comparator Or Baseline | 4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine (hydrazine at C4, pyrrolidine at C6) |
| Quantified Difference | Distinct constitutional isomer; identical molecular formula (C8H13N5) but different connectivity leading to different reactivity and biological outcomes |
| Conditions | Chemical structure validation via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) |
Why This Matters
Procurement of the correct regioisomer is essential for the reproducibility of any published synthetic procedure or the fidelity of any structure-activity relationship (SAR) campaign; the 4-hydrazinyl regioisomer is a chemically distinct entity and cannot substitute for the 2-hydrazinyl target.
- [1] PubChem. 4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine (regioisomer of target compound). National Center for Biotechnology Information. View Source
